(3-Fluoro-2,6-dimethoxyphenyl)boronic acid

Description

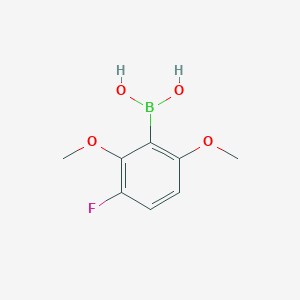

(3-Fluoro-2,6-dimethoxyphenyl)boronic acid (CAS: 309977-94-4) is an aromatic boronic acid derivative with the molecular formula C₈H₁₀BFO₄ and a monoisotopic mass of 200.0656 g/mol . Structurally, it features a phenyl ring substituted with a fluorine atom at the 3-position and methoxy groups at the 2- and 6-positions, along with a boronic acid (-B(OH)₂) functional group (Fig. 1). This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by its substituents. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, sensor development, and as inhibitors for enzymes like proteases, where their Lewis acidity and diol-binding capabilities are critical .

Properties

IUPAC Name |

(3-fluoro-2,6-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGFIRLRCNBQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)F)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254987 | |

| Record name | Boronic acid, (3-fluoro-2,6-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309977-94-4 | |

| Record name | Boronic acid, (3-fluoro-2,6-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309977-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, (3-fluoro-2,6-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2,6-dimethoxyphenyl)boronic acid typically involves the borylation of 3-fluoro-2,6-dimethoxybenzene. One common method includes the reaction of 3-fluoro-2,6-dimethoxybenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2,6-dimethoxyphenyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. This reaction is highly valued for its mild conditions and functional group tolerance .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene).

Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In chemistry, (3-Fluoro-2,6-dimethoxyphenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .

Biology and Medicine: This compound is also explored for its potential in medicinal chemistry. Boronic acids are known to inhibit serine proteases and other enzymes, making them candidates for drug development. This compound could be used in the design of enzyme inhibitors and other bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized aromatic compounds is crucial for developing new technologies .

Mechanism of Action

The mechanism of action of (3-Fluoro-2,6-dimethoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution : Fluorine’s electron-withdrawing nature and small atomic radius influence electronic distribution and pKa. In compounds like (3-Fluoro-4-hydroxyphenyl)boronic acid, the fluorine atom stabilizes the boronate form through inductive effects, whereas methoxy groups in the target compound provide electron donation, balancing the acidity .

- Steric Effects : Analogues with bulky groups (e.g., cyclopropyl in ) exhibit reduced reactivity in binding assays due to hindered access to the boron center.

pKa and Lewis Acidity

- The pKa of boronic acids is critical for their reactivity and binding to biological targets. For this compound, the interplay between fluorine’s electron-withdrawing effect and methoxy’s electron-donating effect likely results in a pKa near physiological pH (~7.4), making it suitable for applications like glucose sensing or protease inhibition .

- In contrast, simpler boronic acids like phenylboronic acid (pKa ~8.8) are less effective under physiological conditions due to reduced ionization .

Biological Activity

(3-Fluoro-2,6-dimethoxyphenyl)boronic acid is an organoboron compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with two methoxy groups and one fluorine atom. Its structural formula can be represented as follows:

This structure enhances its solubility in polar solvents and allows for unique reactivity, particularly in forming covalent bonds with diols and nucleophiles, making it valuable in synthetic organic chemistry.

Research indicates that boronic acids can exhibit various biological activities through different mechanisms:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable covalent bonds with their active sites.

- Anticancer Activity : Compounds containing boron have shown promise in targeting cancer cells by disrupting cellular processes such as apoptosis and cell cycle progression.

- Antibacterial Properties : Some studies suggest that boronic acids can inhibit bacterial growth and biofilm formation by disrupting bacterial cell wall synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 0.5 | Induces apoptosis via caspase activation |

| 3-Fluoro-5-iodophenylboronic acid | MDA-MB-435 (breast cancer) | 0.229 | Inhibits tubulin polymerization |

In one study, the compound exhibited an IC50 value of 0.5 µM against A549 cells, indicating potent antiproliferative activity through mechanisms involving apoptosis induction and disruption of microtubule dynamics .

Case Studies

- Cancer Cell Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers .

- Antibacterial Efficacy : Another investigation into the antibacterial activity of related phenylboronic acids highlighted their effectiveness in inhibiting biofilm formation in Vibrio species. These findings suggest a potential application in treating infections associated with biofilms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.